1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride
Overview
Description
. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidin moiety linked to a piperazine ring, and it is commonly used in its dihydrochloride form for enhanced stability and solubility.
Mechanism of Action
Target of Action
The primary targets of 1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, survival, and other cellular processes .
Mode of Action
The compound interacts with its targets primarily through ATP-competitive inhibition . It binds to the active sites of these proteins, preventing the binding of ATP, and thereby inhibiting the proteins’ kinase activity . This interaction results in the disruption of the signaling pathways regulated by these proteins, leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The affected pathways include those regulated by the aforementioned protein targets. For instance, the inhibition of tyrosine kinase disrupts the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of cyclin-dependent kinases disrupts the cell cycle, preventing cancer cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cancer cell proliferation. By disrupting the signaling pathways that regulate cell survival and proliferation, the compound can effectively inhibit the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
Pyrrolo[2,3-d]pyrimidine-based analogues have been evaluated for their ability to inhibit the α-amylase enzyme, which could suggest potential interactions with this and possibly other enzymes .
Cellular Effects
Derivatives of pyrido[2,3-d]pyrimidine have shown significant tumor growth inhibitions in Colo-205 and U87MG xenograft models , suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrido[2,3-d]pyrimidines have been studied for their interactions with various targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidin core[_{{{CITATION{{{2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido[2,3-d ...](https://link.springer.com/article/10.1134/S1070363224060239). This can be achieved through a cyclization reaction of appropriate precursors, such as pyridine derivatives, under acidic or basic conditions[{{{CITATION{{{2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d .... The resulting intermediate is then reacted with piperazine to form the final compound[{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d .... This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d .... These reactions are often employed to modify the compound or to synthesize derivatives with enhanced properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d ....
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido[2,3-d ...](https://link.springer.com/article/10.1134/S1070363224060239). In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its role in cellular processes and signaling pathways. In medicine, it has shown promise as a therapeutic agent for treating various diseases, including cancer and neurological disorders[{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d .... In industry, it is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is unique in its structure and properties compared to other similar compounds[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d .... Some of the similar compounds include:
1,4-Di(pyrimidin-2-yl)piperazine: This compound has a similar piperazine core but lacks the pyrido[2,3-d]pyrimidin moiety.
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine: This compound features a pyrrolo[2,3-d]pyrimidin core instead of the pyrido[2,3-d]pyrimidin core.
These compounds may exhibit different biological activities and applications due to their structural differences.
Properties
IUPAC Name |
4-piperazin-1-ylpyrido[2,3-d]pyrimidine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.2ClH/c1-2-9-10(13-3-1)14-8-15-11(9)16-6-4-12-5-7-16;;/h1-3,8,12H,4-7H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEYFYAQUPYQKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CC=N3.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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